N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894034-49-2
VCID: VC4184638
InChI: InChI=1S/C22H20FN5O4S/c1-31-17-8-7-15(11-18(17)32-2)25-21(30)20(29)24-10-9-16-12-33-22-26-19(27-28(16)22)13-3-5-14(23)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
SMILES: COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC
Molecular Formula: C22H20FN5O4S
Molecular Weight: 469.49

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

CAS No.: 894034-49-2

Cat. No.: VC4184638

Molecular Formula: C22H20FN5O4S

Molecular Weight: 469.49

* For research use only. Not for human or veterinary use.

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894034-49-2

Specification

CAS No. 894034-49-2
Molecular Formula C22H20FN5O4S
Molecular Weight 469.49
IUPAC Name N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Standard InChI InChI=1S/C22H20FN5O4S/c1-31-17-8-7-15(11-18(17)32-2)25-21(30)20(29)24-10-9-16-12-33-22-26-19(27-28(16)22)13-3-5-14(23)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Standard InChI Key AXTWIJMZOXKCHR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC

Introduction

Synthesis

Although specific synthesis details for this compound were not directly available in the provided sources, the general approach for similar compounds involves:

  • Formation of the thiazolo[3,2-b]124triazole core:

    • Reaction of thiosemicarbazides with α-halo ketones or aldehydes under acidic or basic conditions.

    • Cyclization to form the fused heterocyclic system.

  • Introduction of the oxalamide group:

    • Reaction of an amine (e.g., 3,4-dimethoxyaniline) with oxalyl chloride to form an intermediate.

    • Subsequent coupling with a second amine containing the thiazolo[3,2-b] triazole moiety.

  • Final assembly:

    • Linking through an ethyl spacer using alkylation or amidation reactions.

3.1. Antimicrobial Potential

Compounds containing thiazolo[3,2-b] triazole scaffolds have demonstrated significant activity against bacterial and fungal strains due to their ability to inhibit key microbial enzymes or disrupt cell membranes .

3.2. Anticancer Applications

The fluorophenyl group and triazole moieties are often associated with anticancer properties. These groups enhance interactions with DNA or enzymes involved in cancer cell proliferation . Molecular docking studies on similar compounds suggest potential binding to cancer-related proteins like kinases or enzymes involved in oxidative stress pathways .

3.3. Anti-inflammatory Activity

Oxalamides have been explored for their anti-inflammatory properties due to their ability to inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation .

5.1. Spectroscopic Characterization

For similar compounds:

  • NMR Spectroscopy: Proton signals from aromatic rings typically appear between δ6.5\delta 6.5δ8\delta 8 ppm .

  • Mass Spectrometry: Molecular ion peaks confirm molecular weights.

5.2. Pharmacokinetics

Fluorinated compounds often exhibit increased metabolic stability and bioavailability due to resistance to enzymatic degradation .

5.3. Toxicity Profile

Preliminary studies on related molecules suggest low toxicity in non-cancerous cell lines but require further validation .

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